N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide
Description
N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide is a pyrrolidine-carboxamide derivative featuring a 2-chlorophenyl substituent and a 2,6-dimethylpyrimidin-4-yloxy group.
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-11-9-16(20-12(2)19-11)24-13-7-8-22(10-13)17(23)21-15-6-4-3-5-14(15)18/h3-6,9,13H,7-8,10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYREWVDSNPPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolidine intermediate.
Attachment of the Dimethylpyrimidinyl Group: The final step involves the coupling of the dimethylpyrimidinyl moiety to the pyrrolidine ring, typically through an etherification reaction using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may utilize optimized versions of the above
Biological Activity
N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide, a compound with potential pharmacological applications, has garnered interest due to its unique structural features and biological properties. This article explores its biological activity, including antimicrobial effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O |
| Molecular Weight | 333.82 g/mol |
| CAS Number | 2034274-86-5 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the pyrimidine and pyrrolidine moieties suggests potential interactions with enzymes and receptors involved in key metabolic pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a study assessing the antibacterial efficacy of related compounds, it was found that derivatives containing similar structural motifs exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Enzyme Inhibition
This compound has also shown potential as an enzyme inhibitor. Specifically, its derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease.
Enzyme Inhibition Data
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | IC50 = 45 µM (moderate inhibition) |
| Urease | IC50 = 30 µM (strong inhibition) |
These results indicate that the compound could be useful in treating conditions like Alzheimer's disease through AChE inhibition or in managing urea cycle disorders via urease inhibition .
Cytotoxicity Studies
In vitro cytotoxicity studies have indicated that while this compound exhibits significant biological activity, it also maintains a favorable safety profile in normal cell lines. For instance, cytotoxicity assays conducted on human colon adenocarcinoma cells showed that the compound selectively affects cancerous cells while sparing healthy cells .
Comparison with Similar Compounds
3-(2-Chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide
- Structural Features : Isoxazole core with dual chlorophenyl substituents and a dimethylcarboxamide side chain.
- Biological Activity : Acts as a TGR5 receptor agonist, stimulating cAMP formation. Unlike the target compound, it exhibits weak interaction with α-arrestin 2 and GRK2, indicating biased signaling (cAMP activation without significant receptor internalization) .
- Key Difference : The isoxazole ring replaces the pyrrolidine-pyrimidinyloxy system, leading to altered receptor engagement.
N-(3,4-Dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide (CAS 2097930-69-1)
- Structural Features : Shares the pyrrolidine-carboxamide and pyrimidinyloxy backbone but substitutes the 2-chlorophenyl group with a 3,4-dimethylphenyl moiety.
Taranabant (CAS 701977-09-5)
- Structural Features: Propanamide core with a trifluoromethylpyridinyloxy group and cyanophenyl substituents.
- Biological Activity: Approved for obesity treatment via cannabinoid receptor antagonism. Unlike the target compound, its pyridinyloxy group and bulky substituents confer high selectivity for CB1 receptors .
- Key Difference : The absence of a pyrrolidine ring and presence of trifluoromethyl groups differentiate its pharmacokinetic profile.
Zinc Coordination Complex with Pyrrolidine-Carboxamide Ligands
- Structural Features: Chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) complex.
- Implications: The methoxyphenyl groups and metal coordination suggest applications in materials science rather than bioactivity, highlighting the versatility of pyrrolidine-carboxamide scaffolds in non-pharmacological contexts .
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
- Structural Features: Incorporates morpholinopyridine and trifluoroethyl groups.
- Implications : The trifluoroethyl group enhances metabolic stability, while the morpholine ring improves solubility—features absent in the target compound, which lacks such polar substituents .
Data Table: Structural and Functional Comparison
*Inferred from structural analogues.
Research Implications
- Substituent Effects : Chloro vs. methyl groups on the phenyl ring influence electronic properties and target selectivity.
- Scaffold Diversity : Isoxazole and propanamide cores diverge from pyrrolidine-carboxamide in receptor engagement and therapeutic applications.
- Biased Signaling : Compounds like the TGR5 agonist highlight the importance of scaffold design in avoiding off-target effects (e.g., receptor internalization) .
Limitations
- Pharmacological data (e.g., IC50, binding affinity) for the target compound are unavailable in the provided evidence.
- Solubility, stability, and toxicity profiles require experimental validation.
Q & A
Basic: What are the key synthetic strategies for N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Pyrrolidine Ring Formation : Cyclization reactions, such as intramolecular nucleophilic substitution, are used to construct the pyrrolidine core. For example, cyclization of γ-chloroamines under basic conditions is a common approach .
- Substituent Introduction : The 2-chlorophenyl group is introduced via electrophilic aromatic substitution or Ullmann-type coupling. The pyrimidinyloxy moiety is attached through nucleophilic aromatic substitution (e.g., displacement of a leaving group on pyrimidine with a pyrrolidine oxygen nucleophile) .
- Carboxamide Linkage : Amide coupling reagents like EDCI or HATU facilitate the formation of the carboxamide bond between the pyrrolidine and chlorophenyl groups .
Basic: How is the compound characterized post-synthesis?
Characterization employs:
- Spectroscopy :
- NMR (¹H/¹³C): Assigns proton environments (e.g., δ 1.8–2.1 ppm for pyrrolidine methylenes) and carbonyl signals (δ ~165 ppm) .
- IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and pyrimidine C=N vibrations (~1550 cm⁻¹) .
- X-ray Crystallography : Resolves spatial arrangement of the chlorophenyl and pyrimidinyloxy groups (e.g., dihedral angles between aromatic rings) .
- Mass Spectrometry : Validates molecular weight (e.g., HRMS with <2 ppm error) .
Basic: What are the known biological targets or activities of this compound?
While direct data is limited for this specific compound, structural analogs suggest:
- Enzyme Inhibition : Pyrimidine derivatives often target kinases (e.g., EGFR, JAK) via competitive binding to ATP pockets .
- Receptor Modulation : Chlorophenyl-pyrrolidine carboxamides may interact with GPCRs or nuclear receptors (e.g., serotonin or dopamine receptors) .
- Antimicrobial Activity : Pyrimidine-oxy moieties in similar compounds exhibit activity against bacterial efflux pumps .
Advanced: How can researchers optimize reaction conditions to improve synthesis yields?
Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution steps. Evidence shows acetonitrile improves pyrimidinyloxy coupling yields by 15–20% .
- Catalysis : Transition metals (e.g., CuI for Ullmann coupling) reduce reaction times from 24h to 6h .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during cyclization, while higher temperatures (80–100°C) accelerate aromatic substitutions .
Advanced: How to resolve contradictions in reported biological activities of structurally similar compounds?
- Assay Standardization : Use uniform protocols (e.g., IC₅₀ measurements at fixed ATP concentrations for kinase assays) to reduce variability .
- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., chloro vs. fluoro on phenyl rings) to isolate activity drivers .
- Computational Docking : Predict binding poses to explain discrepancies (e.g., steric hindrance from 2,6-dimethylpyrimidine reducing affinity for certain targets) .
Advanced: What computational methods predict the compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Model flexibility of the pyrrolidine ring to assess conformational adaptability in binding pockets .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for covalent binding .
- Pharmacophore Modeling : Align the compound’s pyrimidine-oxy and carboxamide groups with known inhibitors (e.g., kinase pharmacophores) .
Advanced: How to analyze reaction mechanisms for key substitution steps in the synthesis?
- Kinetic Isotope Effects (KIE) : Compare rates of ¹²C vs. ¹³C-labeled pyrimidine to confirm SNAr mechanisms .
- Intermediate Trapping : Use LC-MS to detect transient species (e.g., Meisenheimer complexes in pyrimidinyloxy substitution) .
- DFT Transition-State Modeling : Identify energy barriers for aryl-oxygen bond formation to optimize catalyst selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
